Bencenosulfonato de propargilo

Descripción general

Descripción

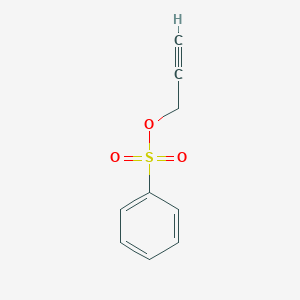

Propargyl benzenesulfonate is a compound that can be synthesized through various chemical reactions involving propargyl-related intermediates. The compound is of interest due to its potential applications in organic synthesis and its role in the formation of more complex molecules.

Synthesis Analysis

The synthesis of propargyl benzenesulfonate-related structures can be achieved through several methods. One approach involves the silver-catalyzed heteroaromatization of propargyl alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC), where TosMIC serves both as a sulfonyl source and a ligand, leading to the formation of sulfonyl benzoheteroles . Another method includes the heteroatom-promoted propargyl-allenyl isomerization and electrocyclization, which is an efficient protocol for synthesizing polyfunctionalized benzenes and naphthalenes from simple starting materials . Additionally, the radical annulation/sulfonation reaction of propargyl chalcones with arylsulfonyl chloride has been reported to efficiently synthesize sulfonated benzo[b]oxepinone and chromane derivatives .

Molecular Structure Analysis

The molecular structure of propargyl benzenesulfonate and related compounds can be complex, with the potential for various isomers and derivatives. For instance, the propargyl radical (CH2CCH) has been identified as a key species in the synthesis of the first aromatic ring in combustion processes and is likely to play a significant role in the synthesis of large organic molecules and cyclization processes to benzene in cold dark clouds .

Chemical Reactions Analysis

Propargyl benzenesulfonate-related compounds participate in a variety of chemical reactions. The propargyl self-reaction is critical for the formation of benzene and other C6H6 isomers, which are important in understanding the evolution of carbon in our galaxy . The propargyl radical is also involved in the synthesis of the first aromatic ring in combustion processes and is believed to control the synthesis of large organic molecules . Furthermore, the Pd-catalyzed carboannulation of propargyl carbonates with nucleophiles is another reaction that leads to the highly regio- and stereoselective synthesis of indene and benzo[b]furan derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl benzenesulfonate and its derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a propargyl substituent in benzenesulfonyl derivatives has been shown to exhibit excellent insecticidal activities, indicating that these compounds have significant application values in the development of pesticides . The optimized semidetailed submechanism of benzene formation from propargyl recombination provides insights into the reactivity and stability of these compounds under various conditions, such as high temperatures in a shock tube and atmospheric conditions in a flow reactor .

Aplicaciones Científicas De Investigación

Intermediarios sintéticos y bloques de construcción

El bencenosulfonato de propargilo se utiliza como intermediario sintético y bloque de construcción en reacciones químicas . El grupo propargilo es una parte altamente versátil cuya introducción en bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para su posterior elaboración .

Agentes de propargilación

El compuesto sirve como agente de propargilación en varias reacciones químicas . La propargilación es un proceso en el que se introduce un grupo propargilo en una molécula. Este proceso suele ser un paso estratégico en una secuencia de reacción que da como resultado la formación de estructuras más elaboradas/complejas .

Catalizadores y sistemas catalíticos

El this compound se puede utilizar en catalizadores y sistemas catalíticos . El grupo propargilo puede funcionar como catalizador para acelerar las reacciones químicas .

Reactivos homopropargílicos

El compuesto puede servir como reactivo homopropargílico . Los reactivos homopropargílicos se utilizan a menudo en la síntesis orgánica para la preparación de varios compuestos orgánicos .

Introducción de grupos propargilo en anillos heterocíclicos

El this compound es deseable para la introducción directa de grupos propargilo en anillos heterocíclicos . Este proceso permite acceder a precursores orgánicos importantes y novedosos

Safety and Hazards

Propargyl benzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

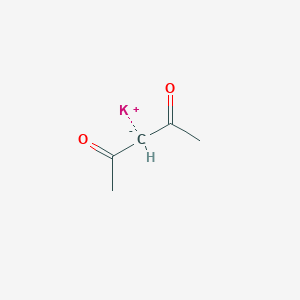

IUPAC Name |

prop-2-ynyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBYXLIHQFIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884232 | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6165-75-9 | |

| Record name | Propargyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ37EVH5NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Propargyl Benzenesulfonate in material science?

A1: Propargyl Benzenesulfonate serves as a versatile building block in polymer chemistry. For instance, it can be used to introduce alkyne functionality into polymers. [] This is exemplified in the synthesis of clickable poly(ethylene glycol) (PEG)-grafted polyoxetane brush polymers. In this study, Propargyl Benzenesulfonate reacts with 3-Ethyl-3-hydroxymethyloxetane (EHMO) to yield an alkyne-substituted monomer. [] This monomer is then polymerized and further modified using click chemistry, highlighting the utility of Propargyl Benzenesulfonate in creating complex polymer architectures for potential drug delivery applications. []

Q2: Are there any studies exploring Propargyl Benzenesulfonate beyond its use in polymer chemistry?

A2: While the provided abstracts do not offer detailed information on additional applications, the presence of a triple bond in Propargyl Benzenesulfonate hints at its potential in other areas. For example, one abstract mentions its exploration as a potential electrolyte additive for lithium-ion batteries. [] This suggests ongoing research into its electrochemical properties and potential applications in energy storage devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)